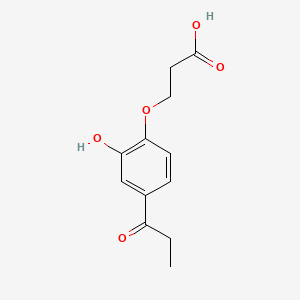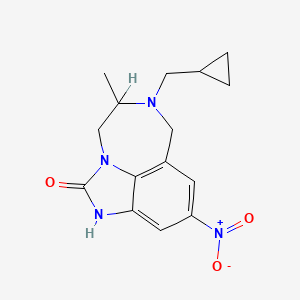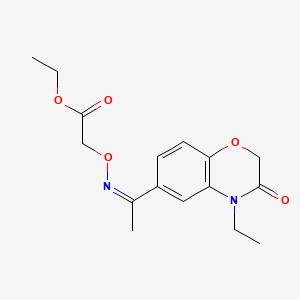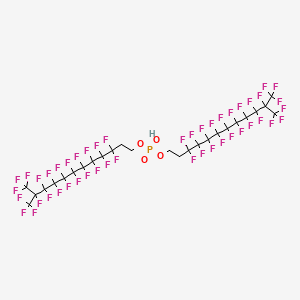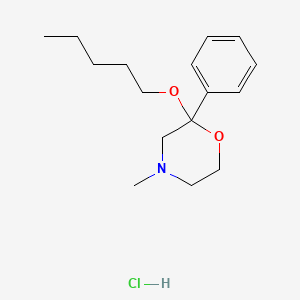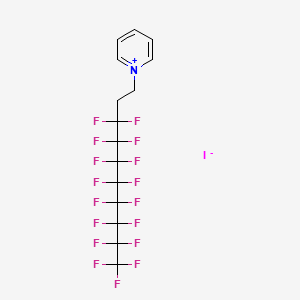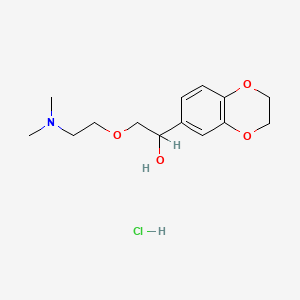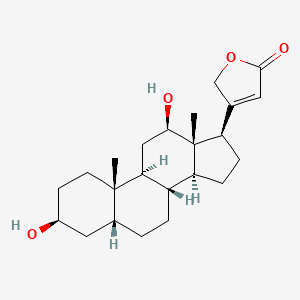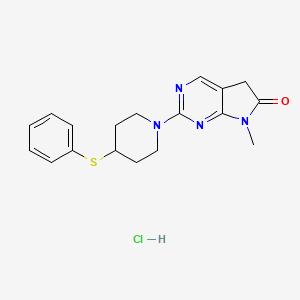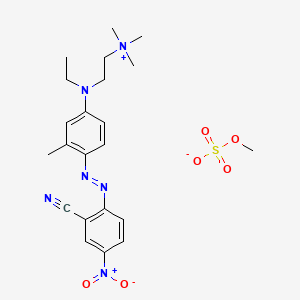
5-(Aminosulphonyl)-N-((2-ethyloctahydro-1H-isoindol-1-yl)methyl)-2-methoxybenzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 287-107-8, also known as alkanes, C10-13, chloro, is a complex mixture of chlorinated paraffins. These compounds are characterized by their varying chain lengths and degrees of chlorination. They are widely used in various industrial applications due to their chemical stability and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically produced by the chlorination of n-paraffin or paraffin wax. The process involves the reaction of paraffins with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time and temperature .
Industrial Production Methods
Industrial production of chlorinated paraffins involves large-scale chlorination reactors where n-paraffins are exposed to chlorine gas. The reaction is exothermic, and the temperature is carefully controlled to achieve the desired level of chlorination. The resulting product is then purified and separated based on the degree of chlorination and chain length .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include chlorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chlorinated paraffins have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in pharmaceuticals and medical devices.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and coatings.
Mécanisme D'action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. They can disrupt cellular processes by altering membrane fluidity and protein function. The specific molecular targets and pathways involved depend on the degree of chlorination and chain length of the paraffins .
Comparaison Avec Des Composés Similaires
Chlorinated paraffins can be compared with other similar compounds, such as:
Medium-chain chlorinated paraffins (C14-17): These have longer chain lengths and different applications compared to short-chain chlorinated paraffins.
Long-chain chlorinated paraffins (C18-20): These have even longer chain lengths and are used in different industrial applications.
Polychlorinated biphenyls (PCBs): These are structurally similar but have different environmental and health impacts.
Chlorinated paraffins are unique due to their versatility and wide range of applications, making them essential in various industrial processes .
Propriétés
Numéro CAS |
85409-39-8 |
|---|---|
Formule moléculaire |
C19H30ClN3O4S |
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
N-[(2-ethyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-1-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-22-12-13-6-4-5-7-15(13)17(22)11-21-19(23)16-10-14(27(20,24)25)8-9-18(16)26-2;/h8-10,13,15,17H,3-7,11-12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
Clé InChI |
GXCZNVFOBJDKBQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2CCCCC2C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


